Cas no 57-92-1 (Streptomycin A)

Streptomycin A structure
Streptomycin A structure
商品名:Streptomycin A
CAS番号:57-92-1
MF:C21H39N7O12
メガワット:581.57
MDL:MFCD00072108
CID:33680

Streptomycin A 化学的及び物理的性質

名前と識別子

    • streptomycin
    • Streptomycin (Inj.)
    • Streptomycin (Oral)
    • STREPTOMYCIN A
    • Streptomycin (non-medicinal)
    • D-Streptamine, O-2-deoxy-2-(methylamino)-.alpha.-L-glucopyranosyl-(1?2)-O-5-deoxy-3-C-formyl-.alpha.-L-lyxofuranosyl-(1?4)-N,N-bis(aminoiminomethyl)-
    • 2,4-Diguanidino-3,5,6-trihydroxycyclohexyl 5-deoxy-2-O-(2-deoxy-2-methylamino-a-glucopyranosyl)-3-formylpentofuranoside
    • Agrept
    • N,N'-[(1R,2R,3S,4R,5R,6S)-4-[[5-deoxy-2-O-[2-deoxy-2-(methylamino)-α-L-glucopyranosyl]-3-C-formyl-α-L-lyxofuranosyl]oxy]-2,5,6-trihydroxy-1,3-cyclohexanediyl]bis[guanidine]
    • Neodiestreptopab
    • O-2-deoxy-2-methylamino-α-L-glucopyranosyl-(1→2)-O-5-deoxy-3-C-formyl-α-L-lyxofuranosyl-(1→4)-N1,N3-diamidino-D-streptamine
    • streptomicina
    • N,N'''-[(1S,2S,3S,4R,5S,6R)-4-({5-Deoxy-2-O-[2-deoxy-2-(methylamino)-alpha-D-mannopyranosyl]-3-C-formyl-beta-D-ribofuranosyl}oxy)-2,5,6-trihydroxycyclohexane-1,3-diyl]diguanidine
    • Streptomycin A
    • MDL: MFCD00072108
    • インチ: InChI=1S/C21H39N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/p+3/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+/m0/s1
    • InChIKey: UCSJYZPVAKXKNQ-HZYVHMACSA-Q
    • ほほえんだ: O[C@@]1(C=O)[C@H]([C@H](O[C@@H]2[C@@H](NC(N)=N)[C@H](O)[C@@H](NC(N)=N)[C@H](O)[C@H]2O)O[C@H]1C)O[C@H](O[C@H]3CO)[C@H]([C@H](O)[C@H]3O)NC

計算された属性

  • せいみつぶんしりょう: 581.26600
  • どういたいしつりょう: 1456.433477
  • 同位体原子数: 0
  • 水素結合ドナー数: 14
  • 水素結合受容体数: 16
  • 重原子数: 40
  • 回転可能化学結合数: 11
  • 複雑さ: 1020
  • 共有結合ユニット数: 5
  • 原子立体中心数の決定: 30
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 922

じっけんとくせい

  • 色と性状: けっしょうふんまつ
  • 密度みつど: 1.4142 (rough estimate)
  • ふってん: 639.94°C (rough estimate)
  • フラッシュポイント: 527.3°C
  • 屈折率: 1.6800 (estimate)
  • PSA: 331.43000
  • LogP: -4.96900

Streptomycin A セキュリティ情報

Streptomycin A 税関データ

  • 税関コード:2941200000
  • 税関データ:

    中国税関コード:

    2941200000

Streptomycin A 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
DC Chemicals
DCAPI1552-250 mg
streptomycin
57-92-1
250mg
$400.0 2022-02-28
Biosynth
AAA05792-0.005 g
Streptomycin A
57-92-1
0.005 g
$50.00 2023-01-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S28790-1g
Streptomycin
57-92-1
1g
¥338.0 2021-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S875203-1g
Streptomycin
57-92-1 90%
1g
¥398.00 2022-09-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S875203-100g
Streptomycin
57-92-1 90%
100g
¥5,999.00 2022-09-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S875203-250mg
Streptomycin
57-92-1 90%
250mg
¥128.00 2022-09-28
Biosynth
AAA05792-0.01 g
Streptomycin A
57-92-1
0.01 g
$80.00 2023-01-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S875203-25g
Streptomycin
57-92-1 90%
25g
¥3,720.00 2022-09-28
TRC
S687223-1g
Streptomycin A
57-92-1
1g
$ 800.00 2023-09-06
Enamine
EN300-27721792-0.1g
N-[(1S,2S,3R,4S,5S,6R)-3-carbamimidamido-4-{[(2R,3R,4R,5S)-3-{[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy}-2,5,6-trihydroxycyclohexyl]guanidine
57-92-1 95%
0.1g
$21.0 2023-11-13

Streptomycin A 関連文献

Streptomycin Aに関する追加情報

Streptomycin A (CAS No. 57-92-1): A Pioneering Aminoglycoside Antibiotic in Modern Medicine

Streptomycin A, identified by its CAS No. 57-92-1, is a cornerstone in the class of aminoglycoside antibiotics and remains one of the most historically significant antimicrobial agents in clinical and research settings. Discovered in 1943 by Selman Waksman and his team from the Streptomyces griseus bacterium, this compound revolutionized the treatment of bacterial infections, particularly tuberculosis (TB), during the mid-20th century. Its unique chemical structure and mechanism of action have since inspired extensive research into novel derivatives and therapeutic applications.

Chemically, Streptomycin A is a complex molecule composed of a streptidine ring, a streptose sugar, and an N-methylglucosamine ring, linked through glycosidic bonds to form a tricyclic framework. This structural arrangement enables its high specificity for bacterial ribosomes, particularly the 30S subunit, where it disrupts protein synthesis by inducing misreading of mRNA codons. The compound’s ability to inhibit bacterial growth through irreversible binding to ribosomal RNA has made it a critical tool in combating Gram-negative pathogens such as *Escherichia coli*, *Klebsiella pneumoniae*, and *Proteus species*.

Recent advancements in microbiology have reinvigorated interest in Streptomycin A due to its potential role in addressing antibiotic resistance challenges. Studies published in *Nature Microbiology* (2023) highlight how modified streptomycin analogs can overcome resistance mechanisms mediated by aminoglycoside-modifying enzymes (AMEs), which are prevalent in multidrug-resistant (MDR) strains. Researchers at the University of Tokyo have developed lipid-conjugated derivatives that enhance cellular uptake while reducing nephrotoxicity—a common side effect associated with prolonged use of traditional aminoglycosides.

In addition to its classical antimicrobial properties, emerging evidence suggests that Streptomycin A exhibits anti-inflammatory effects via modulation of macrophage activity. A 2024 study in *Cell Reports* demonstrated that low-dose streptomycin administration suppressed pro-inflammatory cytokine release in murine models of sepsis, opening new avenues for its use as an adjunct therapy in inflammatory diseases. These findings align with ongoing clinical trials exploring its efficacy in conditions like rheumatoid arthritis and inflammatory bowel disease.

The synthesis and production of Streptomycin A have also seen significant innovation. Traditional fermentation-based methods using *S. griseus* remain the primary industrial approach, but recent biotechnological advances—such as CRISPR-Cas9-mediated strain engineering—have improved yield efficiency by up to 40%. For example, researchers at ETH Zurich engineered a hyper-producing strain with enhanced precursor availability for the key biosynthetic enzyme streptidine synthase, streamlining large-scale manufacturing processes.

Environmental applications of Streptomycin A are another area of growing interest. Field trials conducted by the International Rice Research Institute (IRRI) in 2023 showed that controlled application of streptomycin-based biopesticides reduced bacterial blight incidence in rice crops by 65%, offering an eco-friendly alternative to synthetic agrochemicals. This aligns with global efforts to promote sustainable agriculture while mitigating the spread of antibiotic resistance genes through agricultural runoff.

Despite its long history, Streptomycin A continues to be a subject of cutting-edge research due to its structural versatility and biological activity profile. For instance, nanotechnology-based delivery systems—such as polymeric nanoparticles encapsulating streptomycin—are being investigated for targeted drug delivery in chronic infections like osteomyelitis or biofilm-associated diseases. These innovations aim to improve pharmacokinetic profiles while minimizing systemic toxicity.

In summary, CAS No. 57-92-1 (Streptomycin A) exemplifies how foundational discoveries can evolve alongside scientific progress. From its role as a first-line TB treatment to its emerging applications in inflammation management and agricultural biotechnology, this compound remains a vital asset for both human health and environmental sustainability.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:57-92-1)Streptomycin A
A923280
清らかである:99%/99%
はかる:5g/25g
価格 ($):548.0/1204.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:57-92-1)Streptomycin
sfd22488
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ